molecular formula C12H21NO3 B3051432 Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide CAS No. 33667-49-1

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide

Cat. No.: B3051432
CAS No.: 33667-49-1
M. Wt: 227.3 g/mol
InChI Key: ZHRRAVIVNPZSEW-UHFFFAOYSA-M
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Description

Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide is a chemical compound with the molecular formula C12H20NO2H2O. This compound is characterized by its benzene ring attached to a nitrogen atom, which is further substituted with hydroxyethyl groups and a methyl group.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of benzyl chloride with ethylene oxide in the presence of methylamine. The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent, such as ethanol or methanol.

  • Industrial Production Methods: On an industrial scale, the compound is produced by reacting benzyl chloride with ethylene oxide and methylamine in a continuous stirred-tank reactor (CSTR). The reaction mixture is maintained at a controlled temperature and pressure to optimize yield and purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form benzyl alcohol derivatives.

  • Reduction: Reduction reactions can convert the compound to benzylamine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the benzyl position, leading to the formation of various benzyl derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Nucleophiles like hydroxide ions (OH-) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation: Benzyl alcohol and benzaldehyde derivatives.

  • Reduction: Benzylamine and its derivatives.

  • Substitution: Various benzyl-substituted compounds.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of benzyl derivatives. Biology: It serves as a chemical probe in biological studies to investigate enzyme activities and metabolic pathways. Medicine: Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets such as enzymes and receptors. The hydroxide ion (OH-) present in the compound can act as a nucleophile, facilitating various chemical reactions. The molecular pathways involved include enzyme-catalyzed reactions and nucleophilic substitution mechanisms.

Comparison with Similar Compounds

  • Benzylamine: Similar structure but lacks the hydroxyethyl groups.

  • N-Methyl-N-phenyl-N,N-bis(2-hydroxyethyl) ammonium hydroxide: Similar but with a phenyl group instead of a benzyl group.

  • N,N-Diethylethanolamine: Similar hydroxyethyl groups but lacks the benzene ring.

Uniqueness: Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide is unique due to its combination of benzene ring, hydroxyethyl groups, and methyl group, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

IUPAC Name

benzyl-bis(2-hydroxyethyl)-methylazanium;hydroxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20NO2.H2O/c1-13(7-9-14,8-10-15)11-12-5-3-2-4-6-12;/h2-6,14-15H,7-11H2,1H3;1H2/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHRRAVIVNPZSEW-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](CCO)(CCO)CC1=CC=CC=C1.[OH-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3067786
Record name Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide
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Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33667-49-1
Record name Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33667-49-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide (1:1)
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Record name Benzenemethanaminium, N,N-bis(2-hydroxyethyl)-N-methyl-, hydroxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3067786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzylbis(2-hydroxyethyl)methylammonium hydroxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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